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molecular formula C11H10BrFO B8580258 3-fluoro-6-bromo-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one

3-fluoro-6-bromo-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one

Cat. No. B8580258
M. Wt: 257.10 g/mol
InChI Key: CXBVGDAYGBINMN-UHFFFAOYSA-N
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Patent
US05252589

Procedure details

68.9 g of bromine are added dropwise to a solution of 73.1 g of 3-fluoro-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one in 700 ml of ether under ice-cooling during 1 hour. After the mixture is stirred for 1 hour, the reaction mixture is poured into water and the mixture is extracted with ether. The ether layer is washed, dried and evaporated to remove the solvent to obtain 106.8 g of 3-fluoro-6-bromo-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one as an oil.
Quantity
68.9 g
Type
reactant
Reaction Step One
Quantity
73.1 g
Type
reactant
Reaction Step One
Name
Quantity
700 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1]Br.[F:3][C:4]1[CH:15]=[CH:14][C:7]2[CH2:8][CH2:9][CH2:10][CH2:11][C:12](=[O:13])[C:6]=2[CH:5]=1.O>CCOCC>[F:3][C:4]1[CH:15]=[CH:14][C:7]2[CH2:8][CH2:9][CH2:10][CH:11]([Br:1])[C:12](=[O:13])[C:6]=2[CH:5]=1

Inputs

Step One
Name
Quantity
68.9 g
Type
reactant
Smiles
BrBr
Name
Quantity
73.1 g
Type
reactant
Smiles
FC1=CC2=C(CCCCC2=O)C=C1
Name
Quantity
700 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
After the mixture is stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling during 1 hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted with ether
WASH
Type
WASH
Details
The ether layer is washed
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to remove the solvent

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC1=CC2=C(CCCC(C2=O)Br)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 106.8 g
YIELD: CALCULATEDPERCENTYIELD 101.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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